molecular formula C14H16N2O2 B8574965 3,6-Dipropoxybenzene-1,2-dicarbonitrile CAS No. 116453-87-3

3,6-Dipropoxybenzene-1,2-dicarbonitrile

Cat. No.: B8574965
CAS No.: 116453-87-3
M. Wt: 244.29 g/mol
InChI Key: YLIODFVRZQOKPF-UHFFFAOYSA-N
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Description

3,6-Dipropoxybenzene-1,2-dicarbonitrile is a symmetrically substituted benzene derivative featuring two propoxy groups at the 3- and 6-positions and two electron-withdrawing cyano groups at the 1- and 2-positions. This structure confers unique electronic properties, making it a precursor for advanced materials such as phthalocyanines and charge-transfer chromophores . Its synthesis typically involves nucleophilic substitution reactions, where 3,6-dihydroxybenzene-1,2-dicarbonitrile reacts with alkyl halides or alkoxy precursors under basic conditions . The propoxy substituents enhance solubility in organic solvents, facilitating further functionalization for applications in optoelectronics and catalysis .

Properties

CAS No.

116453-87-3

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

3,6-dipropoxybenzene-1,2-dicarbonitrile

InChI

InChI=1S/C14H16N2O2/c1-3-7-17-13-5-6-14(18-8-4-2)12(10-16)11(13)9-15/h5-6H,3-4,7-8H2,1-2H3

InChI Key

YLIODFVRZQOKPF-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C(=C(C=C1)OCCC)C#N)C#N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position: 3,6- vs. 4,5-Disubstituted Derivatives

  • 3,6-Disubstituted Derivatives :
    Substituents in the meta positions (3,6) create a symmetric structure, reducing steric hindrance and enabling planarization of π-linkers in charge-transfer chromophores. This symmetry enhances intramolecular charge transfer (ICT) efficiency, as seen in 3,6-diethoxybenzene-1,2-dicarbonitrile, which exhibits strong absorption in the 340–350 nm range .

    • Example : 3,6-Dipropoxy derivatives demonstrate moderate solubility in halogenated solvents (e.g., dichloromethane) and high thermal stability (decomposition >300°C) due to the flexible propoxy chains .
  • 4,5-Disubstituted Derivatives :
    Substituents at the 4,5-positions (e.g., 4,5-diiodobenzene-1,2-dicarbonitrile) introduce steric constraints, leading to twisted molecular geometries. This reduces ICT efficiency but improves reactivity as precursors for phthalocyanines. For instance, 4,5-diiodo derivatives are key intermediates in synthesizing cobalt phthalocyanines for catalytic applications .

Alkoxy Chain Length: Propoxy vs. Ethoxy/Butoxy

  • Propoxy (C₃H₇O): Balances solubility and steric bulk. 3,6-Dipropoxybenzene-1,2-dicarbonitrile is more soluble than its ethoxy counterparts in nonpolar solvents, enabling processing into thin films for OLEDs .
  • Ethoxy (C₂H₅O) :
    Shorter chains reduce solubility but increase crystallinity. 3,6-Diethoxy derivatives exhibit higher melting points (~200°C) and are used in liquid crystal displays .

  • Butoxy (C₄H₉O) :
    Longer chains (e.g., 3,6-dibutoxybenzene-1,2-dicarbonitrile) improve solubility in polar aprotic solvents (DMF, DMSO) but lower thermal stability due to increased conformational flexibility .

Core Heterocycle: Benzene vs. Pyrazine

  • Benzene-1,2-dicarbonitrile Derivatives: Exhibit moderate electron-withdrawing strength, making them suitable for balanced push-pull chromophores. For example, X-shaped benzene derivatives show second-harmonic generation (SHG) responses of 10–15 pm/V, suitable for nonlinear optical (NLO) materials .
  • Pyrazine-2,3-dicarbonitrile Derivatives :
    The pyrazine core is more electron-deficient, enhancing acceptor strength. Pyrazine-based chromophores display red-shifted absorption (λ_abs ~400 nm) and higher SHG responses (~20 pm/V) but lower thermal stability compared to benzene analogues .

Key Research Findings and Data Tables

Table 1: Comparative Properties of Selected Derivatives

Compound Substituents Molecular Weight Solubility (DCM) Thermal Stability (°C) λ_abs (nm) Application
This compound Propoxy (3,6) 248.3 Moderate >300 ~350 OLEDs, DSSCs
4,5-Diiodobenzene-1,2-dicarbonitrile Iodo (4,5) 371.9 Low ~250 ~370 Phthalocyanine synthesis
3,6-Diethoxybenzene-1,2-dicarbonitrile Ethoxy (3,6) 216.2 High >280 ~340 Liquid crystals
Pyrazine-2,3-dicarbonitrile derivative Methoxy (5,6) 234.2 Low ~200 ~400 NLO materials

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